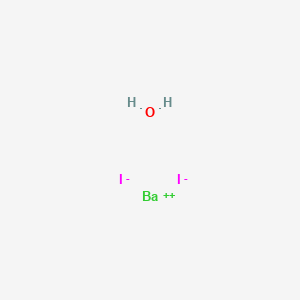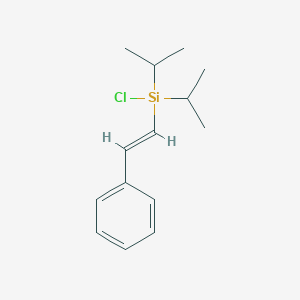
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDADP, is a complexing agent derived from ethylenediamine . It acts as a chelating agent and is used as a haemostatic . It has been associated with tumor-inhibitory effects .
Molecular Structure Analysis
The molecular formula of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is C12H20N2O8 . The molecular weight is 320.30 g/mol .Chemical Reactions Analysis
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .Physical and Chemical Properties Analysis
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is a white to almost white powder or crystal . It is soluble in warm water . The melting point is 224°C .Safety and Hazards
Wirkmechanismus
Target of Action
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .
Mode of Action
EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .
Biochemical Pathways
The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .
Pharmacokinetics
As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .
Result of Action
The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .
Action Environment
The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .
Biochemische Analyse
Biochemical Properties
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can interact with various biomolecules in biochemical reactions. It is known to form binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also coordinate with amino acids, peptides, or DNA units .
Molecular Mechanism
The molecular mechanism of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate involves its ability to bind with biomolecules and influence their activity. For instance, it can form complexes with copper (II), potentially inhibiting the proteasome, a protein complex that degrades unneeded or damaged proteins .
Eigenschaften
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYLYLOBPAUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
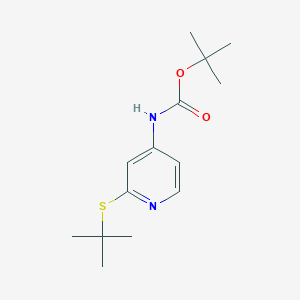
![tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6298326.png)
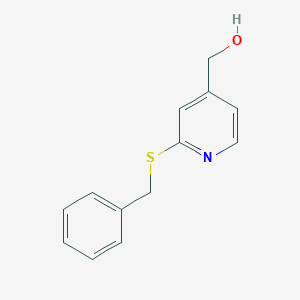
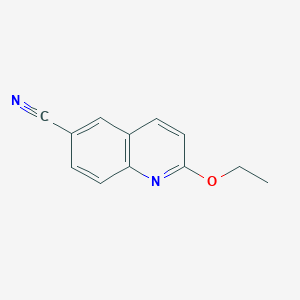
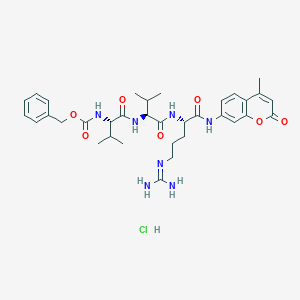
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)
